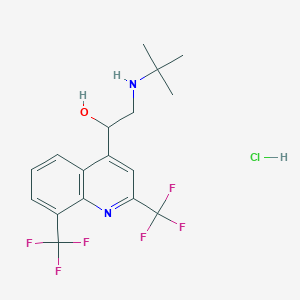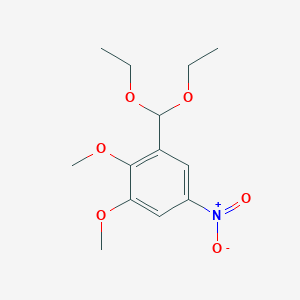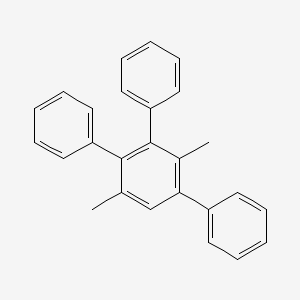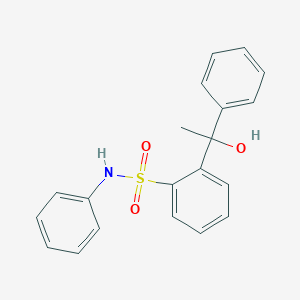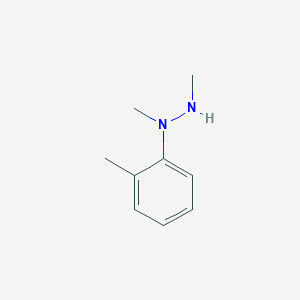
1,2-Dimethyl-1-(2-methylphenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-1-(2-methylphenyl)hydrazine is an organic compound with the molecular formula C9H14N2 It is a derivative of hydrazine, characterized by the presence of two methyl groups and a 2-methylphenyl group attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1-(2-methylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylhydrazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,2-Dimethyl-1-(2-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where one of the methyl groups or the 2-methylphenyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Products with different functional groups replacing the original methyl or 2-methylphenyl groups.
科学研究应用
1,2-Dimethyl-1-(2-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1,2-Dimethyl-1-(2-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it may participate in redox reactions, affecting cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
1,1-Dimethylhydrazine: A structural isomer with different chemical properties and applications.
2-Methylphenylhydrazine: Lacks the additional methyl groups, leading to different reactivity and uses.
Hydrazine: The parent compound with broader applications but less specificity.
Uniqueness
1,2-Dimethyl-1-(2-methylphenyl)hydrazine is unique due to the presence of both methyl and 2-methylphenyl groups, which confer specific reactivity and potential applications not shared by its analogs. Its unique structure allows for selective interactions in chemical and biological systems, making it a valuable compound for targeted research and industrial applications.
属性
CAS 编号 |
6304-62-7 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
1,2-dimethyl-1-(2-methylphenyl)hydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-6-4-5-7-9(8)11(3)10-2/h4-7,10H,1-3H3 |
InChI 键 |
ZAXMGXIFOFCOLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


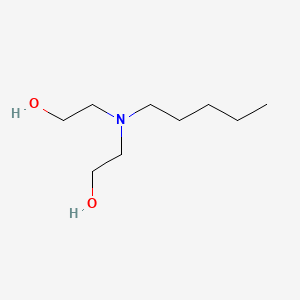
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)

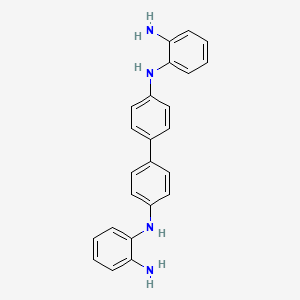
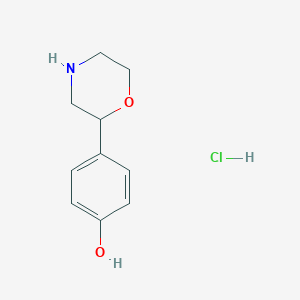
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
